![molecular formula C10H10BrFN4 B1468068 {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1248231-31-3](/img/structure/B1468068.png)
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring. The compound also contains a bromo-fluorophenyl group and a methanamine group attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a bromo-fluorophenyl group, and a methanamine group. The exact structure would depend on the positions of these groups on the triazole ring .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring. The bromo and fluoro substituents on the phenyl group could also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the bromo and fluoro substituents on the phenyl ring could significantly influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A study by Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist with high oral activity and solubility in water, highlighting its potential for both intravenous and oral administration in clinical settings. This compound is effective in pre-clinical tests relevant to emesis and depression, demonstrating the therapeutic potential of triazole derivatives in neuropsychiatric disorders (Harrison et al., 2001).
Antimicrobial Activities
Thomas et al. (2010) synthesized a new series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine derivatives, showing moderate to very good antibacterial and antifungal activities against pathogenic strains. This indicates the utility of triazole compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Biological Activity
Nagaraj et al. (2018) explored the synthesis and biological activity of triazole analogues, demonstrating significant antibacterial activity against human pathogenic bacteria. This study further supports the role of triazole derivatives in creating new antimicrobial solutions (Nagaraj, Srinivas, & Rao, 2018).
Antioxidant Properties
Hadjipavlou-Litina et al. (2022) reported on the synthesis and antioxidant capacity of novel 1,2,3-triazole-containing nitrones, finding several compounds with strong inhibitory effects on lipid peroxidation and potent hydroxyl radical scavenging activity. This highlights the potential of triazole compounds in antioxidant and anti-inflammatory applications (Hadjipavlou-Litina, Głowacka, Marco-Contelles, & Piotrowska, 2022).
Synthesis and Structural Characterization
Kariuki et al. (2021) conducted synthesis and structural characterization of isostructural thiazoles involving triazole derivatives, showcasing the role of these compounds in developing new materials with potential applications in various fields including catalysis and material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-[(3-bromo-4-fluorophenyl)methyl]triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN4/c11-9-3-7(1-2-10(9)12)5-16-6-8(4-13)14-15-16/h1-3,6H,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKGPNNAHAHUHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)CN)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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